2-Amino-5-ethoxybenzenesulphonic acid
Overview
Description
2-Amino-5-ethoxybenzenesulphonic acid is an organic compound with the molecular formula C8H11NO4S. It is also known by its systematic name, 2-amino-5-ethoxybenzene-1-sulfonic acid. This compound is characterized by the presence of an amino group (-NH2), an ethoxy group (-OCH2CH3), and a sulfonic acid group (-SO3H) attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-ethoxybenzenesulphonic acid typically involves the sulfonation of 2-amino-5-ethoxybenzene. The process can be carried out using concentrated sulfuric acid (H2SO4) or oleum (fuming sulfuric acid) as the sulfonating agents. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 2-amino-5-ethoxybenzene is treated with sulfuric acid under controlled conditions. The reaction mixture is then neutralized, and the product is isolated through filtration and purification processes. The final product is obtained in high purity and yield, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethoxybenzenesulphonic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfinic acid derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro-2-amino-5-ethoxybenzenesulphonic acid.
Reduction: 2-Amino-5-ethoxybenzenesulfinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-ethoxybenzenesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-substrate interactions due to its sulfonic acid group.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-5-ethoxybenzenesulphonic acid involves its interaction with specific molecular targets, primarily through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or activation of their functions. The amino and ethoxy groups also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzenesulphonic acid: Similar structure but with a methyl group instead of an ethoxy group.
2-Amino-5-methoxybenzenesulphonic acid: Contains a methoxy group instead of an ethoxy group.
2-Amino-5-nitrobenzenesulphonic acid: Has a nitro group instead of an ethoxy group.
Uniqueness
2-Amino-5-ethoxybenzenesulphonic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where the ethoxy group enhances the compound’s performance.
Properties
IUPAC Name |
2-amino-5-ethoxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12/h3-5H,2,9H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFUNVBAGAPLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983051 | |
Record name | 2-Amino-5-ethoxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6448-82-4 | |
Record name | 2-Amino-5-ethoxybenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6448-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-ethoxybenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-ethoxybenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-ethoxybenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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